2-methoxy-3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group and an oxadiazole ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and environmental impact .
Types of Reactions:
Substitution: The quinoline core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Methoxy-3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Quinoline Derivatives: Such as chloroquine and mefloquine, which are used as antimalarial agents.
Oxadiazole Derivatives: Including furazolidone and nitrofurazone, known for their antimicrobial properties.
Uniqueness: 2-Methoxy-3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to its combined quinoline and oxadiazole moieties, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
3-(2-methoxyquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9(2)14-17-13(18-20-14)11-8-10-6-4-5-7-12(10)16-15(11)19-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQUTYJKBSZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC3=CC=CC=C3N=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.